N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
Description
N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core substituted with a 4-chlorophenyl group, methyl groups at positions 5 and 6, and an N-allyl-N-phenylacetamide side chain. This structure combines electron-withdrawing (chlorophenyl, dioxo) and lipophilic (methyl, allyl, phenyl) groups, which may influence its physicochemical and pharmacological properties.
Properties
CAS No. |
687582-28-1 |
|---|---|
Molecular Formula |
C25H22ClN3O3S |
Molecular Weight |
479.98 |
IUPAC Name |
2-[3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-phenyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C25H22ClN3O3S/c1-4-14-27(19-8-6-5-7-9-19)21(30)15-28-24-22(16(2)17(3)33-24)23(31)29(25(28)32)20-12-10-18(26)11-13-20/h4-13H,1,14-15H2,2-3H3 |
InChI Key |
GHGVHDWDAKIVJW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)N(CC=C)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent modifications to introduce the allyl and phenylacetamide groups. The synthetic pathway typically begins with the reaction of appropriate precursors under controlled conditions to yield the target compound.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that this compound inhibits the growth of HCT-116 colon cancer cells with an IC50 value indicating potent efficacy.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 7.5 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of DNA synthesis |
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G1/S phase transition.
- Inhibition of Key Enzymes : Preliminary studies suggest that it might inhibit enzymes involved in DNA replication and repair.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on HCT-116 Cells : This study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation.
"The compound exhibited a remarkable ability to induce cell death through apoptosis in HCT-116 cells" .
-
In Vivo Efficacy : In animal models bearing xenograft tumors derived from MCF-7 cells, administration of the compound significantly reduced tumor size compared to controls.
"In vivo studies revealed a substantial reduction in tumor mass following treatment with the compound" .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidinone Derivatives
Key Observations :
- 5,6-Dimethyl groups enhance lipophilicity relative to ethyl or unsubstituted analogs (e.g., ), which may improve membrane permeability.
Physicochemical Properties
Table 2: Spectral and Analytical Data
*Inferred from similar compounds (e.g., ).
†Calculated based on molecular formula.
Key Observations :
- The target compound’s C=O stretches (predicted 1678–1730 cm⁻¹) align with analogs, confirming the presence of dioxo and acetamide groups.
- NMR profiles of analogs (e.g., ) show characteristic acetamide (δ ~2.10 ppm) and aromatic protons (δ ~7.3–7.8 ppm), suggesting similar electronic environments.
Implications for Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
